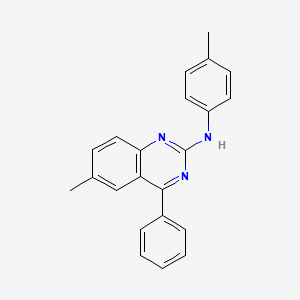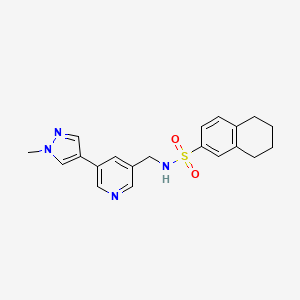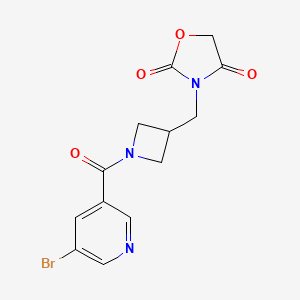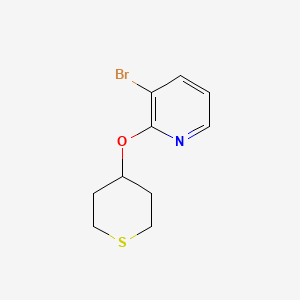![molecular formula C8H7N3O2 B2857269 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159832-90-2](/img/structure/B2857269.png)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic organic compound characterized by its unique structure, which includes a triazole ring fused to a pyridine ring
作用机制
Target of Action
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid belongs to the class of triazole compounds . Triazole compounds are known to interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities . .
Mode of Action
The mode of action of triazole compounds generally involves binding to their targets, leading to changes in the function of these targets
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their broad spectrum of biological activities
Result of Action
The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some triazole compounds have shown antimicrobial, antioxidant, and antiviral potential . .
生化分析
Biochemical Properties
The 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazolopyridine derivatives have been found to exhibit antiproliferative activities against a panel of cancer cell lines .
Molecular Mechanism
Related triazolopyridine derivatives have been found to inhibit the growth of cancer cells by inhibiting the expression of certain proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The reaction conditions often require heating and the use of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
化学反应分析
Types of Reactions: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
科学研究应用
Chemistry: In chemistry, 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
相似化合物的比较
7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Uniqueness: 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid stands out due to its specific structural features, such as the presence of the methyl group at the 7-position. This structural difference can influence its reactivity and biological activity compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-6(4-5)9-10-7(11)8(12)13/h2-4H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWJMYIHIRWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)
![N-{4-[(azepan-2-ylidene)sulfamoyl]phenyl}-2-chloroacetamide](/img/structure/B2857188.png)

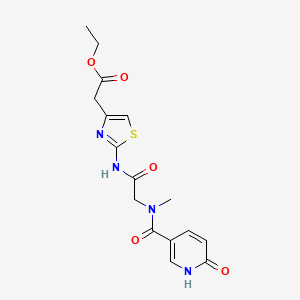
![N-[(1S,9AR)OCTAHYDRO-2H-QUINOLIZIN-1-YLMETHYL]-N-ISOPROPYLAMINE](/img/structure/B2857191.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2857192.png)
![3-chloro-2-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2857193.png)
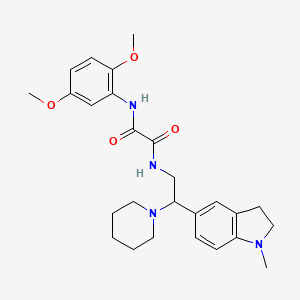
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethoxybenzamide](/img/structure/B2857198.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)
